![molecular formula C14H17N3O2 B6361801 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240570-45-9](/img/structure/B6361801.png)

1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

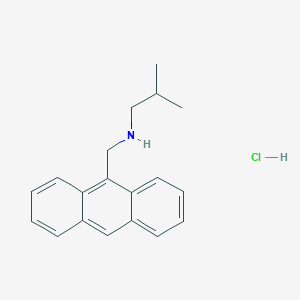

1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole, also known as 4-tert-Butylphenylmethyl-4-nitropyrazole, is an organic compound belonging to the class of pyrazoles. It is a colorless, crystalline solid that is insoluble in water and slightly soluble in organic solvents. It has a molecular weight of 256.27 g/mol and a melting point of 88-90 °C. The chemical structure of this compound is shown in Figure 1.

科学的研究の応用

Synthesis and Medicinal Perspective

Pyrazole derivatives, especially those with methyl substitution like 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole, are potent medicinal scaffolds exhibiting a broad spectrum of biological activities. These compounds have been synthesized and analyzed for their significant medicinal importance, showing promise in various therapeutic areas. The synthetic approaches for these derivatives are diverse, highlighting their flexibility in drug design and development. Researchers aim to generate new leads with high efficacy and reduced microbial resistance by exploiting the pyrazole nucleus (Sharma et al., 2021).

Therapeutic Applications

Pyrazolines, including pyrazole derivatives, are recognized for their significant therapeutic properties. These compounds have been found to possess antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Their versatility as pharmacological agents makes them a focal point of research, aiming to harness their potential for developing novel therapeutic agents. The exploration of pyrazoline derivatives has led to insights into their structure-activity relationships, providing a foundation for the design of more effective and selective drugs (Shaaban et al., 2012).

Role in Anti-Inflammatory and Antiviral Drug Design

The pyrazole scaffold has proven effective as an anti-viral and anti-inflammatory therapeutic against multiple targets. Its incorporation into various pharmacophores has led to the development of novel potent therapeutic agents, showcasing the potential of pyrazole derivatives in extending the categories of heterocyclic systems. These strategies provide valuable information for further drug development, emphasizing the centrality of pyrazole scaffolds in medicinal chemistry (Karati et al., 2022).

Multicomponent Synthesis for Bioactive Derivatives

The synthesis of biologically active molecules containing the pyrazole moiety through multicomponent reactions (MCRs) highlights the efficiency and versatility of this approach in medicinal chemistry. Recent developments in this area have facilitated the creation of pyrazole derivatives with antibacterial, anticancer, antifungal, and antioxidant activities, among others. This method's popularity underscores the significance of pyrazole as a privileged N-heterocycle in the development of therapeutic agents (Becerra et al., 2022).

作用機序

Target of Action

Similar compounds have been found to interact withCorticosteroid 11-beta-dehydrogenase isozyme 1 , which plays a crucial role in the metabolism of corticosteroids.

Mode of Action

This interaction could potentially alter the protein’s ability to metabolize corticosteroids .

Biochemical Pathways

Given its potential target, it may influence thecorticosteroid metabolic pathway .

Result of Action

Based on its potential target, it could potentially influence the function ofCorticosteroid 11-beta-dehydrogenase isozyme 1 , thereby affecting the metabolism of corticosteroids .

特性

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-14(2,3)12-6-4-11(5-7-12)9-16-10-13(8-15-16)17(18)19/h4-8,10H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMRUENHTUHHSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6361720.png)

![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6361721.png)

![2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361724.png)

![3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361730.png)

![3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6361741.png)

![1-[2-(4-Fluorophenoxy)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361766.png)

![3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6361775.png)

![1-[(2,4,5-Trifluorophenyl)methyl]piperazine](/img/structure/B6361783.png)

![2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6361790.png)

![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6361798.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361811.png)